
Ethyl Naphthalen-2-yl Carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl Naphthalen-2-yl Carbonate Analysis
Ethyl naphthalen-2-yl carbonate is a compound with significant synthetic and biological properties. It is used in the preparation of ester derivatives of carboxylic acids for ultraviolet and fluorescent detection in high-performance liquid chromatography .
Synthesis Analysis
The synthesis of ethyl naphthalen-2-yl carbonate involves the reaction of ethyl (E)-2-ethynyl/alkynyl cinnamates via platinum-catalyzed 6-endo intramolecular hydroarylation, resulting in functionalized naphthalenes with various substituents .
Molecular Structure Analysis
The molecular structure of ethyl naphthalen-2-yl carbonate is characterized by the presence of the naphthalene ring and the ethoxycarbonyl group, which contribute to its unique properties and reactivity .
Chemical Reactions Analysis
Ethyl naphthalen-2-yl carbonate undergoes various chemical reactions, including photo-oxidation and photolysis, leading to the formation of acidic end groups and gel, as well as interchange reactions in polymer blends, affecting their miscibilization .
Physical and Chemical Properties Analysis
The compound exhibits potent antimicrobial activity against clinically isolated bacterial and fungal strains, making it a promising candidate for pharmaceutical applications .
"2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate as a highly reactive ultraviolet and fluorescent labelling agent for the liquid chromatographic determination of carboxylic acids"
"Synthesis of naphthalenes via platinum-catalyzed hydroarylation of aryl enynes."
"Synthesis and thermal behaviour of poly(ethylene-co-butylene naphthalene-2,6-dicarboxylate)s"
"Photo-oxidation and photolysis of poly(ethylene naphthalate)"
"Evidence of interchange reaction in a poly(ethylene 2,6‐naphthalenedicarboxylate)/poly(bisphenol‐A carbonate) blend"
"Synthesis, spectral analysis and in vitro microbiological evaluation of novel ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates and 4,5-dihydro-6-(napthalen-2-yl)-4-aryl-2H-indazol-3-ols"
"Synthetic and Biological Studies of Ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Derivatives"
Applications De Recherche Scientifique
Lithium-Ion Battery Electrolytes
Research has demonstrated the potential use of ethyl naphthalen-2-yl carbonate in the field of lithium-ion batteries. A study by Seo et al. (2014) investigated lithium naphthalenide as a reducing agent for organic carbonate solvents used in lithium-ion battery electrolytes. The reduction products of various carbonates, including ethyl variants, were analyzed, suggesting implications for the stability and performance of lithium-ion batteries Seo et al., 2014.
Biochemical Interactions
Ghosh, Rathi, and Arora (2016) explored the interaction of naphthalen-2-yl derivatives with Bovine Serum Albumin (BSA), providing insights into the fluorescence spectral studies. This research highlights the potential biomedical applications of these compounds in understanding protein-ligand interactions Ghosh, Rathi, & Arora, 2016.
Antimicrobial Activity
Kanagarajan, Thanusu, and Gopalakrishnan (2011) synthesized a series of ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates and related compounds, demonstrating potent antimicrobial activity against various bacterial and fungal strains. This study suggests the potential of ethyl naphthalen-2-yl carbonate derivatives in developing new antimicrobial agents Kanagarajan, Thanusu, & Gopalakrishnan, 2011.
Propriétés
IUPAC Name |
ethyl naphthalen-2-yl carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-2-15-13(14)16-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRNKKFNOFXEMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl Naphthalen-2-yl Carbonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


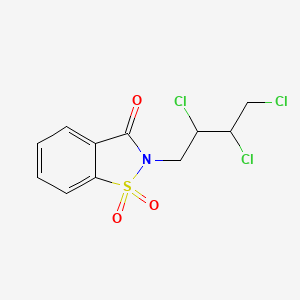
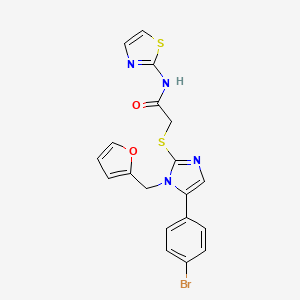
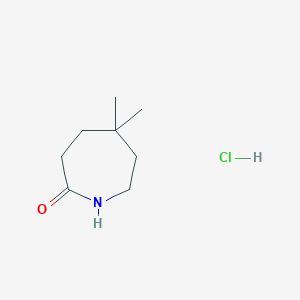

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B2514588.png)
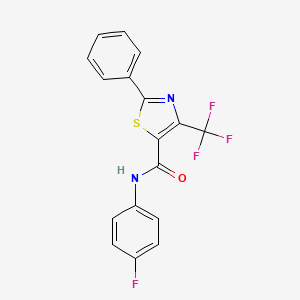
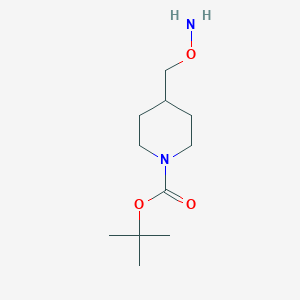
![N-cyclopentyl-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2514593.png)
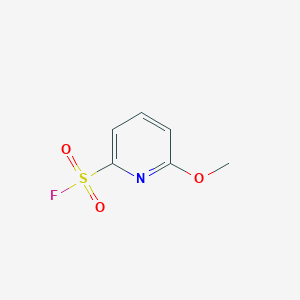
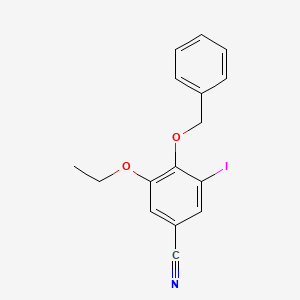
![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2514598.png)
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide](/img/no-structure.png)
![N-[3-chloro-4-(dimethylamino)phenyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2514600.png)